![molecular formula C24H32O5Si B115649 (3aR,6R,6aR)-6-(((tert-Butyldiphenylsilyl)oxy)methyl)-2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxol-4-ol CAS No. 141607-35-4](/img/structure/B115649.png)

(3aR,6R,6aR)-6-(((tert-Butyldiphenylsilyl)oxy)methyl)-2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxol-4-ol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

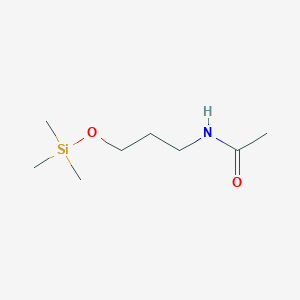

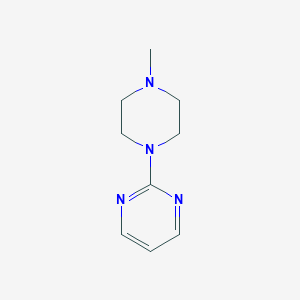

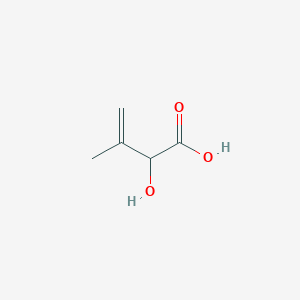

The compound “(3aR,6R,6aR)-6-(((tert-Butyldiphenylsilyl)oxy)methyl)-2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxol-4-ol” is a complex organic molecule. It has a molecular weight of 438.63 and a molecular formula of C26H34O4Si .

Synthesis Analysis

The synthesis of this compound could involve the use of tert-butyldiphenylsilyl (TBDPS) as a protecting group . The TBDPS group is often used in organic synthesis to protect hydroxyl groups, due to its stability under a variety of reaction conditions .Molecular Structure Analysis

The molecular structure of this compound includes a tetrahydrofuro[3,4-d][1,3]dioxol ring, which is a type of oxygen-containing heterocycle. It also contains a tert-butyldiphenylsilyl ether group, which is a common protecting group in organic synthesis .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 438.63 and a molecular formula of C26H34O4Si . Other specific physical and chemical properties are not provided in the search results.Wissenschaftliche Forschungsanwendungen

Synthesis and Characterization

- The synthesis and characterization of related compounds demonstrate the structural complexity and the precision required in organic synthesis to achieve desired stereochemistry. For instance, the synthesis of complex structures from simpler sugar derivatives showcases the intricate manipulation of molecular architecture, crucial for developing compounds with specific properties (Reed et al., 2013).

Catalytic Applications

- Catalysts derived from related compounds have been studied for their efficiency in olefin polymerization, indicating the potential of such structures in enhancing polymer production processes through improved catalytic activity and selectivity (Schmid et al., 2001).

Antifungal and Nematicidal Properties

- Some derivatives have shown significant nematicidal and antifungal activities, suggesting their potential as bioactive agents in agricultural applications. This indicates the broader implications of these compounds beyond their structural and synthetic interest, extending into practical applications in pest and disease management (Srinivas et al., 2017).

Synthetic Methodology Development

- The use of related structures in the development of synthetic methodologies, such as in the formation of enantioenriched compounds through indium-mediated reactions, showcases the importance of these compounds in advancing organic synthesis techniques. This not only highlights their role as intermediates but also their utility in creating complex, biologically relevant molecules (Johns et al., 2003).

Isomerization Reactions

- Research on isomerization reactions facilitated by related compounds provides insights into the manipulation of double bonds in organic molecules, a crucial step in the synthesis of diverse chemical structures. This aspect underlines the compound's role in facilitating transformations that are pivotal for the synthesis of complex organic molecules (Wakamatsu et al., 2000).

Wirkmechanismus

Target of Action

It is known that tert-butyldiphenylsilyl (tbdps) is a protecting group for alcohols . This suggests that the compound might interact with biological molecules that have alcohol groups, such as certain proteins or nucleic acids.

Mode of Action

The compound’s mode of action is likely related to its role as a protecting group for alcohols . In chemical synthesis, protecting groups like TBDPS are used to temporarily mask reactive groups to prevent unwanted reactions. Once the desired reactions have taken place, the protecting groups can be removed to restore the original functionality of the molecule .

Eigenschaften

IUPAC Name |

(3aR,6R,6aR)-6-[[tert-butyl(diphenyl)silyl]oxymethyl]-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H32O5Si/c1-23(2,3)30(17-12-8-6-9-13-17,18-14-10-7-11-15-18)26-16-19-20-21(22(25)27-19)29-24(4,5)28-20/h6-15,19-22,25H,16H2,1-5H3/t19-,20-,21-,22?/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OOVHEXLXHQNNLL-NJTYFVPYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(OC2C(OC(C2O1)O)CO[Si](C3=CC=CC=C3)(C4=CC=CC=C4)C(C)(C)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1(O[C@@H]2[C@H](OC([C@@H]2O1)O)CO[Si](C3=CC=CC=C3)(C4=CC=CC=C4)C(C)(C)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H32O5Si |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40441615 |

Source

|

| Record name | (3aR,6R,6aR)-6-(((tert-Butyldiphenylsilyl)oxy)methyl)-2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxol-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40441615 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

428.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

141607-35-4 |

Source

|

| Record name | (3aR,6R,6aR)-6-(((tert-Butyldiphenylsilyl)oxy)methyl)-2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxol-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40441615 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-methyl-4H-pyrido[3,4-b]pyrazine-2,3-dione](/img/structure/B115577.png)

![(2E,4E)-N-[5,6'-Dihydroxy-6'-(2-oxopropyl)spiro[3H-furan-2,2'-4,8-dioxatricyclo[5.1.0.03,5]octane]-4-yl]-4,6-dimethyldodeca-2,4-dienamide](/img/structure/B115579.png)

![6-Methoxybenzo[d]isoxazol-3-amine](/img/structure/B115582.png)

![2-Propenamide, 2-cyano-3-(1H-pyrrolo[2,3-B]pyridin-3-YL)-](/img/structure/B115598.png)